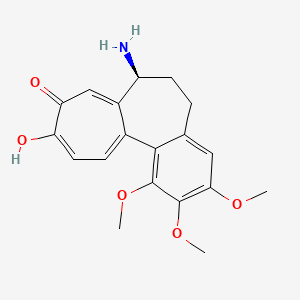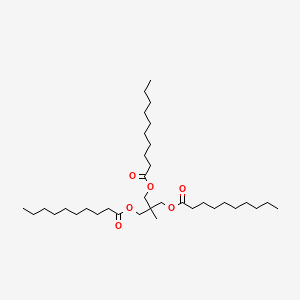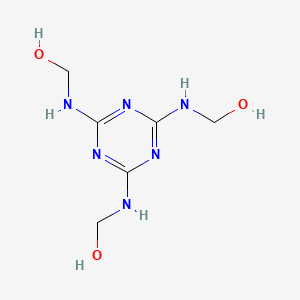
伞形酮
概述
科学研究应用
伞形酮在科学研究中有广泛的应用:
化学: 用作合成各种香豆素衍生物的前体.
生物学: 作为荧光探针用于检测生物学重要物种,如酶和溶酶体.
医学: 具有抗炎、抗氧化、神经保护、抗糖尿病、抗菌、抗病毒和抗癌特性.
工业: 由于其强烈吸收紫外线,因此被掺入防晒霜中.
作用机制
伞形酮通过多种机制发挥作用:
抑制氧化应激: 通过清除自由基来减少氧化应激.
抗炎作用: 抑制促炎细胞因子的产生.
凋亡调节: 调节凋亡途径以防止细胞死亡.
改善胰岛素抵抗: 增强胰岛素敏感性并调节血糖水平.
心肌肥大和组织纤维化: 通过调节分子途径来预防心肌肥大和组织纤维化.
生化分析
Biochemical Properties
Umbelliferone has diverse effects such as anti-diabetes, anti-cancer, anti-infection, anti-rheumatoid arthritis, neuroprotection, and improvement of liver, kidney, and myocardial tissue damage . The action mechanisms of Umbelliferone include inhibition of oxidative stress, inflammation, and apoptosis, improvement of insulin resistance, myocardial hypertrophy, and tissue fibrosis, in addition to regulation of blood glucose and lipid metabolism .
Cellular Effects
Umbelliferone has been shown to have cytotoxic potential in cells by inducing apoptosis . This is supported by significant levels of reactive oxygen species (ROS) and mitochondrial membrane potential (MMP) level .
Molecular Mechanism
The molecular mechanisms of Umbelliferone include the inhibition of oxidative stress and inflammation, which are critical in its action . It also inhibits apoptosis and improves insulin resistance, myocardial hypertrophy, and tissue fibrosis .
Temporal Effects in Laboratory Settings
Its pharmacological studies disclose that Umbelliferone is expected to treat many diseases .
Dosage Effects in Animal Models
While specific dosage effects of Umbelliferone in animal models are not mentioned in the available literature, it has been demonstrated to have potential therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, having neuroprotective, anti-microbial, and anti-cancer activity in addition to beneficial effect in the management of rheumatoid arthritis .
Metabolic Pathways
It has been shown to regulate blood glucose and lipid metabolism .
准备方法
合成路线及反应条件
伞形酮可以通过多种方法合成。 一种常见的合成路线涉及佩希曼缩合反应,其中间苯二酚在强酸催化剂(如硫酸)存在下与乙酰乙酸乙酯反应生成伞形酮 . 反应条件通常包括将混合物加热至约 100°C 持续数小时 .
工业生产方法
在工业生产中,伞形酮通常从植物来源(如洋甘菊)中提取,使用浸渍法用乙醇水溶液浸泡 . 这种方法已被证明可以产生大量的伞形酮和香豆素衍生物香豆素 .
化学反应分析
反应类型
伞形酮会发生各种化学反应,包括:
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.
还原: 硼氢化钠等还原剂用于还原反应.
主要形成的产物
七叶苷: 通过氧化形成.
二氢伞形酮: 通过还原形成.
skimmin 和香豆素: 分别通过糖基化和甲基化形成.
相似化合物的比较
伞形酮与其他香豆素衍生物进行比较,例如:
七叶苷: 与伞形酮相似,但具有额外的羟基,增强了其抗氧化特性.
香豆素: 伞形酮的甲基化衍生物,具有更高的抗菌和抗癌活性.
skimmin: 糖基化衍生物,具有改善的水溶性和神经保护作用.
属性
IUPAC Name |
7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHBXUUXSCNDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Record name | umbelliferone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Umbelliferone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052626 | |
| Record name | Umbelliferone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS], Solid | |
| Record name | Umbelliferone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18494 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Umbelliferone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93-35-6 | |
| Record name | Umbelliferone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbelliferone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Umbelliferone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UMBELLIFERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Z60NTL4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Umbelliferone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230 - 232 °C | |
| Record name | Umbelliferone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does umbelliferone exert its anti-tumor effects?
A1: Umbelliferone has been shown to inhibit tumor glycolysis by binding to key enzymes in the glycolytic pathway, such as glucose-6-phosphate isomerase (GPI), glycerol-3-phosphate dehydrogenase (GPD2), and phosphoglycerate kinase 2 (PGK2) []. This binding disrupts the energy supply to tumor tissue, ultimately reducing tumor growth.
Q2: What is the role of umbelliferone in combating rheumatoid arthritis?
A2: Studies suggest that umbelliferone targets tyrosine kinases in fibroblast-like synoviocytes (FLS), the key effector cells in rheumatoid arthritis []. This interaction inhibits FLS proliferation, migration, invasion, and importantly, the NF-κB signaling pathway, a crucial player in inflammation.
Q3: How does umbelliferone contribute to neuroprotection in Parkinson's disease?
A3: Research indicates that umbelliferone exhibits neuroprotective effects in a mouse model of Parkinson's disease by attenuating 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity []. It achieves this by reducing nitrosative stress, maintaining glutathione levels, and preventing caspase-3 activation, a marker of apoptosis.
Q4: What is the molecular formula and weight of umbelliferone?
A4: The molecular formula of umbelliferone is C9H6O3, and its molecular weight is 162.14 g/mol.
Q5: What are the key spectroscopic features of umbelliferone?
A5: Umbelliferone exhibits strong fluorescence, with an excitation wavelength maximum around 320 nm and an emission wavelength maximum around 460 nm [, , , ]. This property makes it useful for various analytical applications.
Q6: How stable is umbelliferone in different formulations?
A6: Umbelliferone's stability can be enhanced by encapsulating it within nanocarriers like solid lipid nanoparticles (SLNs) []. This approach not only improves stability but also enhances its antioxidant activity.
Q7: Can umbelliferone act as a substrate for enzymes?
A7: Yes, umbelliferone is a substrate for polyphenol oxidase. This enzyme hydroxylates umbelliferone to esculetin, its ortho-diphenol, and further oxidizes it to ortho-quinone [].
Q8: How is molecular docking used to study umbelliferone's interactions?
A8: Molecular docking studies have been employed to predict the binding affinity and interactions of umbelliferone with various target proteins, such as glycolytic enzymes in cancer [] and tyrosine kinases in rheumatoid arthritis []. These studies provide valuable insights into its potential mechanisms of action.
Q9: How do structural modifications to the umbelliferone scaffold affect its xanthine oxidase inhibitory activity?
A9: The presence of a 7-hydroxy group is crucial for the inhibitory activity of umbelliferone against xanthine oxidase. A 6-hydroxy group, as in esculetin, enhances this activity, while a 6-methoxy substitution, as in scopoletin, reduces it []. Bulky substituents at the 8-position also diminish the inhibitory effect.
Q10: What are some strategies to improve the stability and delivery of umbelliferone?
A10: Encapsulating umbelliferone in nanocarriers like SLNs has been shown to improve its stability and antioxidant activity []. Further research into targeted drug delivery systems could enhance its bioavailability and therapeutic efficacy.
Q11: How is umbelliferone metabolized in the human body?
A11: Umbelliferone is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2A6, into 7-hydroxycoumarin glucuronide [, , ].
Q12: What in vivo models have been used to study the effects of umbelliferone?
A12: Murine models of allergic airway inflammation [], Parkinson's disease [], and isoproterenol-induced myocardial infarction [, ] have been employed to investigate the therapeutic potential of umbelliferone.
Q13: What is known about the potential toxicity of umbelliferone?
A13: While umbelliferone generally exhibits a favorable safety profile, further research is needed to assess its potential long-term effects.
Q14: What drug delivery systems have been explored for umbelliferone?
A14: Solid lipid nanoparticles (SLNs) have shown promise in enhancing the stability and delivery of umbelliferone [].
Q15: Can umbelliferone be used for diagnostic purposes?
A15: Umbelliferone's fluorescent properties have been explored for potential diagnostic applications, particularly in imaging studies [].
Q16: What analytical methods are commonly used to quantify umbelliferone?
A16: High-performance liquid chromatography (HPLC) with fluorescence detection is frequently employed for the sensitive and specific quantification of umbelliferone [, , , ]. Additionally, thin-layer chromatography (TLC) coupled with densitometric analysis offers a rapid and efficient method for its determination in plant extracts [, ].
Q17: What are the key parameters considered during the validation of analytical methods for umbelliferone?
A17: Method validation for umbelliferone quantification typically involves assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) [, ].
Q18: Can umbelliferone affect the activity of drug-metabolizing enzymes?
A18: Yes, umbelliferone is primarily metabolized by CYP2A6, and studies have investigated its potential to inhibit this enzyme [, ].
Q19: Are there any known substitutes for umbelliferone in specific applications?
A19: While umbelliferone possesses unique properties, other coumarin derivatives or structurally similar compounds might exhibit comparable biological activities and could serve as potential alternatives.
Q20: How do different scientific disciplines contribute to umbelliferone research?
A20: Umbelliferone research benefits from a multidisciplinary approach involving organic chemistry, medicinal chemistry, pharmacology, biochemistry, and computational modeling. For instance, organic chemists play a vital role in synthesizing and modifying the umbelliferone scaffold to explore SAR and optimize its pharmacological properties. Medicinal chemists then utilize this information to design and develop novel umbelliferone-based drug candidates.
Q21: What is the significance of horizontal natural product transfer in the context of umbelliferone?
A21: Studies have demonstrated that umbelliferone can be taken up by plants from the soil, indicating its involvement in horizontal natural product transfer []. This phenomenon highlights the ecological interactions between plants and their potential to acquire and utilize exogenous compounds.
Q22: Can umbelliferone be used to study liver function?
A22: Yes, umbelliferone is employed as a probe to assess the activity of CYP2A6, a key drug-metabolizing enzyme in the liver [, , ]. This allows researchers to investigate interindividual variability in drug metabolism and potential drug-drug interactions.
Q23: How is umbelliferone detected in biological samples?
A23: Umbelliferone and its metabolites can be detected and quantified in biological samples like plasma and urine using techniques such as HPLC with fluorescence detection [, ].
Q24: What is the role of umbelliferone in plant defense mechanisms?
A24: Umbelliferone is considered a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attacks or environmental stress []. Its presence contributes to the plant's defense system against infections and diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)













